molecular formula C10H6F2IN3O B8619974 2,5-Difluoro-4-(5-iodopyrimidin-4-yloxy)benzenamine

2,5-Difluoro-4-(5-iodopyrimidin-4-yloxy)benzenamine

Cat. No.: B8619974
M. Wt: 349.08 g/mol
InChI Key: UEUCRJGFVHJQSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Difluoro-4-(5-iodopyrimidin-4-yloxy)benzenamine is a useful research compound. Its molecular formula is C10H6F2IN3O and its molecular weight is 349.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H6F2IN3O

Molecular Weight

349.08 g/mol

IUPAC Name

2,5-difluoro-4-(5-iodopyrimidin-4-yl)oxyaniline

InChI

InChI=1S/C10H6F2IN3O/c11-5-2-9(6(12)1-8(5)14)17-10-7(13)3-15-4-16-10/h1-4H,14H2

InChI Key

UEUCRJGFVHJQSL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)OC2=NC=NC=C2I)F)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-amino-2,5-difluorophenol (0.190 g, 1.310 mmol) in DMF (10 mL) was added potassium tert-butoxide (0.168 g, 1.497 mmol). The mixture was stirred at RT for 30 min. 4-Chloro-5-iodopyrimidine (0.30 g, 1.248 mmol) was added and the reaction mixture was heated at 80° C. overnight. The reaction mixture was quenched with water and the solution was extracted with EtOAc (3×). The organic solution was washed with 5% aqueous lithium chloride solution and brine. The organics were dried over MgSO4, filtered, and concentrated. The crude was purified by silica gel column chromatography (10% to 50% EtOAc/hexane) to obtain 2,5-difluoro-4-(5-iodopyrimidin-4-yloxy)benzenamine (160 mg, 36.7% yield) which was used for the next reaction. MS (ESI) m/z: 349.9 (M+H+).
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